molecular formula C8H9F3N2O2 B1392839 Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate CAS No. 852228-09-2

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No. B1392839
M. Wt: 222.16 g/mol
InChI Key: KKZBEVWDQREDBA-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound that has been the subject of various studies due to its potential applications in medicinal and agrochemical fields . It is a key intermediate for important building blocks .


Synthesis Analysis

A high-yielding and practical synthesis method for this compound has been developed . The synthesis involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The procedure for separation of the regioisomeric mixture of target pyrazoles was based on the boiling point vs. pressure diagrams analysis .


Molecular Structure Analysis

The molecular formula of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is C8H9F3N2O2 . Its molecular weight is 222.167 g/mol . The compound has a complex structure with a combination of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms .


Chemical Reactions Analysis

The compound has been involved in a number of cyclocondensation reactions . The most commonly used trifluoromethyl-containing building blocks for the synthesis of this compound are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 417.3 g/mol . It has a XLogP3-AA value of 5.5, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 417.07996225 g/mol . The topological polar surface area is 48.3 Ų . The heavy atom count is 29 .

Scientific Research Applications

Fluorescent Molecule Development

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has been utilized in synthesizing novel fluorescent molecules. One study found it effective in the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidine, which exhibits strong fluorescence intensity, potentially useful as an attractive fluorophore for various applications (Wu et al., 2006).

Structural and Spectral Analysis

This compound has been a focus in structural and spectral analysis studies. Research involving the synthesis, characterization, and single crystal X-ray diffraction of related pyrazole compounds provides valuable insights into their structural properties, which are crucial for various scientific applications (Viveka et al., 2016).

Chemical Synthesis and Biological Evaluation

In the field of chemistry and biology, this compound has been used in the synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. These compounds have shown potential biological activities, with some exhibiting toxic effects on C. elegans, indicating their relevance in biological studies (Donohue et al., 2002).

Precursor in Cross-Coupling Reactions

It has been used as a precursor in Sonogashira-type cross-coupling reactions, leading to the synthesis of various condensed pyrazoles. These reactions are significant in the creation of new compounds with potential applications in pharmaceuticals and materials science (Arbačiauskienė et al., 2011).

Coordination Polymers

This compound also finds use in the synthesis of coordination polymers. One study describes the use of related pyrazole-4-carboxylic acid derivatives to create metal coordination polymers, which have potential applications in materials science and catalysis (Cheng et al., 2017).

Corrosion Inhibitors

Research has also explored the use of pyrazole derivatives, closely related to this compound, as corrosion inhibitors for mild steel. These studies are particularly relevant for industrial applications, such as in the pickling process (Dohare et al., 2017).

Future Directions

The compound, being a key intermediate for important building blocks, has potential applications in the medicinal and agrochemical fields . It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

ethyl 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-6(8(9,10)11)13(2)12-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZBEVWDQREDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501186733
Record name Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

CAS RN

852228-09-2
Record name Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852228-09-2
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Record name Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RS Foster, H Adams, H Jakobi… - The Journal of Organic …, 2013 - ACS Publications
… Synthesis of Ethyl 1-Methyl-5-trifluoromethyl-1H-pyrazole-3-carboxylate 27a and Ethyl 1-… in petroleum ether, ethyl 1-methyl-5-trifluoromethyl-1H-pyrazole-3-carboxylate 27a and ethyl 1-…
Number of citations: 61 pubs.acs.org

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